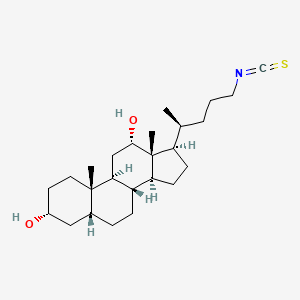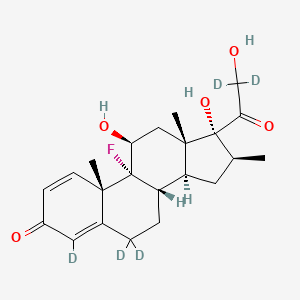
Betamethasone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone-d5 is a deuterated form of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is primarily used as an internal standard for the quantification of betamethasone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone-d5 involves the incorporation of deuterium atoms into the betamethasone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in monitoring the deuterium incorporation and verifying the product’s identity .
Analyse Des Réactions Chimiques
Types of Reactions
Betamethasone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different analytical and research applications .
Applications De Recherche Scientifique
Betamethasone-d5 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of betamethasone in complex mixtures.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of betamethasone.
Medicine: Utilized in clinical research to understand the effects of betamethasone on various physiological processes.
Industry: Applied in the development and quality control of pharmaceutical formulations containing betamethasone .
Mécanisme D'action
Betamethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and enzymes involved in the inflammatory cascade, such as nuclear factor-kappa B (NF-κB) and phospholipase A2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: The non-deuterated form of Betamethasone-d5, widely used for its anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with similar pharmacological effects.
Prednisolone: A glucocorticoid used for its anti-inflammatory and immunosuppressive activities
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry-based assays. This makes this compound an invaluable tool in research and quality control .
Propriétés
Formule moléculaire |
C22H29FO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
Clé InChI |
UREBDLICKHMUKA-PAEDUFRWSA-N |
SMILES isomérique |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
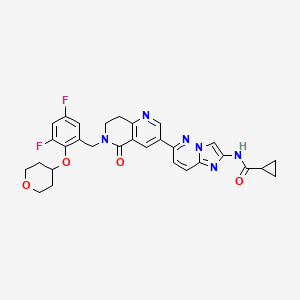
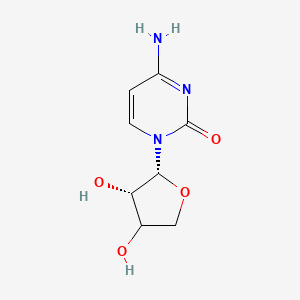

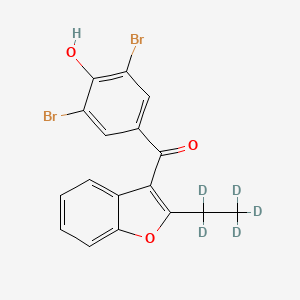





![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
